molecular formula C12H16BrNO3 B13519427 tert-Butyl (4-bromo-3-hydroxybenzyl)carbamate

tert-Butyl (4-bromo-3-hydroxybenzyl)carbamate

Cat. No.: B13519427
M. Wt: 302.16 g/mol
InChI Key: CRRHIODJGDCGPG-UHFFFAOYSA-N
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Description

tert-butyl N-[(4-bromo-3-hydroxyphenyl)methyl]carbamate: is an organic compound with the molecular formula C11H14BrNO3 It is a derivative of carbamate, characterized by the presence of a bromine atom and a hydroxyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-bromo-3-hydroxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-bromo-3-hydroxybenzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-butyl N-[(4-bromo-3-hydroxyphenyl)methyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It can act as a probe to investigate the binding sites of enzymes and receptors .

Medicine: Its structural features make it a valuable candidate for the development of therapeutic agents .

Industry: In the industrial sector, tert-butyl N-[(4-bromo-3-hydroxyphenyl)methyl]carbamate is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-bromo-3-hydroxyphenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The bromine and hydroxyl groups play a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

  • tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate
  • tert-butyl N-[(4-hydroxyphenyl)methyl]carbamate
  • tert-butyl N-[(4-bromo-3-methoxyphenyl)methyl]carbamate

Comparison:

Properties

Molecular Formula

C12H16BrNO3

Molecular Weight

302.16 g/mol

IUPAC Name

tert-butyl N-[(4-bromo-3-hydroxyphenyl)methyl]carbamate

InChI

InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(16)14-7-8-4-5-9(13)10(15)6-8/h4-6,15H,7H2,1-3H3,(H,14,16)

InChI Key

CRRHIODJGDCGPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)Br)O

Origin of Product

United States

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